Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate
Description
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate is a synthetic organic compound characterized by a propanoate ester backbone with a hydroxyl group at the C2 position and a 4-(trifluoromethoxy)phenyl substituent at the C3 position. The trifluoromethoxy group (-OCF₃) is a key structural feature, contributing to enhanced lipophilicity and metabolic stability due to its electron-withdrawing properties.
Properties
Molecular Formula |
C11H11F3O4 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H11F3O4/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5,9,15H,6H2,1H3 |
InChI Key |
CKASVHMGBAUSFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate typically involves the esterification of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid.
Reduction: Formation of 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, and other proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Substituted Propanoate Derivatives as IDH1 Inhibitors
highlights two propanoate esters synthesized as inhibitors of the IDH1 R132H mutation, a target in cancer therapy:
(±) Methyl 3-(1-[3,3-dimethylcyclohexyl]-2-{[4-(propan-2-yloxy)phenyl]amino}-1H-benzimidazol-5-yl)propanoate pIC₅₀: 1.9
(±) Methyl 3-(1-[3,3-dimethylcyclohexyl]-2-{[4-(trifluoromethoxy)phenyl]amino}-1H-benzimidazol-5-yl)propanoate pIC₅₀: 1.7
| Compound Substituent | pIC₅₀ | Key Structural Difference vs. Target Compound |
|---|---|---|
| 4-(Propan-2-yloxy)phenylamino | 1.9 | Amino group at C2; bulkier alkyloxy substituent |
| 4-(Trifluoromethoxy)phenylamino | 1.7 | Amino group at C2; trifluoromethoxy substituent |
Key Observations :
- The trifluoromethoxy substituent reduces potency (lower pIC₅₀) compared to the propan-2-yloxy analog, suggesting steric or electronic factors may hinder target binding .
- The target compound replaces the amino group with a hydroxyl group, which may alter hydrogen-bonding interactions and solubility.
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate Hydrochloride
This compound (CAS 1171558-96-5) shares the trifluoromethoxy phenyl group but differs in substitution:
- Structure: Amino group at C3 (vs. hydroxyl at C2 in the target compound).
- Molecular Weight : 299.67 g/mol (hydrochloride salt).
- Therapeutic Relevance: Amino-propanoate derivatives are often explored as intermediates for bioactive molecules, such as enzyme inhibitors or prodrugs .
Comparison :
- The hydroxyl group in the target compound may enhance polarity and reduce metabolic stability compared to the amino derivative.
- The hydrochloride salt form () improves solubility, whereas the methyl ester in the target compound likely prioritizes membrane permeability.
Pyrimidine Compounds with Trifluoromethoxy Phenyl Groups
describes pyrimidine-based tuberculosis therapeutics containing 4-(trifluoromethoxy)phenylpiperidine moieties. While structurally distinct from the target compound, these molecules underscore the role of trifluoromethoxy groups in targeting bacterial F-ATP synthase .
Key Insight :
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